Benzo[b]thiophene-2-carbonyl chloride
Description
Significance of the Benzothiophene (B83047) Scaffold in Contemporary Research
The benzothiophene core, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in various scientific domains. numberanalytics.comnumberanalytics.com Its unique structural and chemical properties make it a versatile building block in the development of novel functional molecules. numberanalytics.com
Role as a Privileged Structure in Drug Discovery and Development
The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery. researchgate.netnih.gov This designation is attributed to its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Numerous clinically used drugs contain the benzothiophene moiety, highlighting its therapeutic potential. nih.gov
Derivatives of benzothiophene have been extensively investigated and have demonstrated a wide array of biological effects, including:
Antimicrobial nih.gov
Anticancer nih.gov
Anti-inflammatory nih.gov
Antitubercular nih.gov
Antidiabetic nih.gov
Anticonvulsant nih.gov
The structural similarity of benzothiophene derivatives to known active compounds allows for the design of new and potent lead molecules in the drug development process. researchgate.netnih.gov The versatility of this scaffold enables medicinal chemists to synthesize diverse libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents. numberanalytics.comnih.gov For instance, raloxifene, zileuton, and sertaconazole (B158924) are well-known pharmaceuticals that incorporate the benzothiophene structure. wikipedia.org
Importance in Synthetic Organic Chemistry
In synthetic organic chemistry, the benzothiophene ring system is a valuable and highly reactive building block. numberanalytics.comnumberanalytics.com Its chemical properties, including high electron density and aromaticity, allow it to participate in a variety of chemical transformations. numberanalytics.com This reactivity is harnessed by chemists to construct more complex molecular architectures. numberanalytics.com
Key reactions involving the benzothiophene scaffold include:
Electrophilic substitution: Reactions such as halogenation and nitration allow for the introduction of various functional groups onto the ring system. numberanalytics.com
Metal-catalyzed cross-coupling: Reactions like the Suzuki-Miyaura coupling enable the formation of carbon-carbon bonds, linking the benzothiophene core to other molecular fragments. numberanalytics.com
Cycloaddition reactions: The scaffold can participate in reactions like the Diels-Alder reaction to create fused ring systems. numberanalytics.com
The ability to functionalize the benzothiophene core at different positions, particularly at the C2 and C3 positions, has made it an attractive starting material for synthesizing a wide range of derivatives with tailored properties for various applications. researchgate.net
Applications in Material Science and Organic Electronics
The benzothiophene scaffold has emerged as a crucial component in the development of advanced materials, especially in the field of organic electronics. bgu.ac.ilacs.org Its rigid and planar structure, combined with its electronic properties, makes it an excellent candidate for creating organic semiconductors. acs.org
Thiophene-based oligomers and polymers, including those containing the benzothiophene unit, are fundamental building blocks for organic materials with significant potential in various electronic devices. bgu.ac.il Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a larger fused-ring system containing the benzothiophene motif, are among the most popular organic semiconductors. researchgate.net
These materials have shown exceptional performance in:
Organic Field-Effect Transistors (OFETs): BTBT derivatives have been used to create OFETs with high charge carrier mobilities. acs.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs): The energy levels of some benzothiophene derivatives make them suitable for use as hole-transporting materials in OLEDs. bgu.ac.il
Organic Solar Cells (OSCs): Push-pull systems incorporating benzo[c]thiophene (B1209120) have shown potential for applications in OSCs. bgu.ac.il
The chemical and thermal stability of the benzothiophene fragment allows for the synthesis of robust materials suitable for various electronic applications. researchgate.net Researchers are continuously exploring new benzothiophene-based molecules to enhance the performance and stability of organic electronic devices. nih.govresearchgate.net
Overview of Benzo[b]thiophene-2-carbonyl chloride as a Key Synthetic Intermediate
This compound is a highly reactive derivative of benzothiophene, characterized by the presence of an acyl chloride group at the 2-position of the benzothiophene ring. nih.govchemimpex.com This functional group makes it a valuable and versatile intermediate in organic synthesis. chemimpex.com
Its primary role is to serve as a building block for introducing the benzo[b]thiophene-2-carbonyl moiety into larger molecules through acylation reactions. chemimpex.com The reactivity of the acyl chloride allows for efficient reactions with a wide range of nucleophiles, such as alcohols, amines, and carbanions. chemimpex.com
This compound is particularly crucial in the synthesis of:
Pharmaceuticals: It is a key intermediate in the preparation of various bioactive compounds and more complex drug candidates. chemimpex.comgoogle.com For example, it is used to synthesize benzo[b]thiophene-2-carboxylic acids, which are precursors for antiallergy agents. google.com It has also been used in the synthesis of compounds with potential antimicrobial activity. nih.gov
Agrochemicals: It serves as a starting material for the development of new crop protection agents. chemimpex.com
Advanced Materials: It is utilized in the creation of specialized polymers and coatings where specific chemical properties are required. chemimpex.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅ClOS |
| Molecular Weight | 196.65 g/mol nih.gov |
| CAS Number | 39827-11-7 nih.gov |
| Appearance | White to Orange to Green powder to crystal tcichemicals.comtcichemicals.com |
| Melting Point | 83 - 88 °C chemimpex.com |
| Boiling Point | 176 °C at 17 mmHg chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLRCHMGDDHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192891 | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39827-11-7 | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039827117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Pathways
Synthesis of Benzo[b]thiophene-2-carbonyl chloride
The synthesis of the benzo[b]thiophene core structure, particularly leading to the formation of the acyl chloride at the 2-position, is a key process in heterocyclic chemistry. The methodologies often involve cyclization reactions of appropriately substituted precursors.
Preparative Routes from Precursor Compounds (e.g., cinnamic acid)
A widely utilized method for synthesizing the benzo[b]thiophene skeleton involves the reaction of cinnamic acids with thionyl chloride (SOCl₂). amazonaws.comresearchgate.net This reaction, when conducted in the presence of a base such as pyridine (B92270), leads to the formation of 3-chlorothis compound. amazonaws.comwisdomlib.orggoogle.com The process involves a complex mechanism where the cinnamic acid undergoes both chlorination and cyclization. researchgate.net
The general reaction proceeds by heating a mixture of a substituted cinnamic acid with an excess of thionyl chloride. amazonaws.com Pyridine is added carefully to the mixture, which is then refluxed for an extended period, often ranging from 48 to 72 hours, to yield the desired acid chloride. amazonaws.comresearchgate.net This approach is a foundational method for accessing this class of compounds, which serve as versatile building blocks for more complex molecules. wisdomlib.org
Optimization of Reaction Conditions for Synthesis (e.g., solvent, catalysts)
The efficiency and scalability of the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides from cinnamic acids have been subjects of optimization studies. Key parameters influencing the reaction's success include the choice of solvent, the catalyst, and the reaction time.
Chlorobenzene (B131634) is a commonly used solvent for this transformation. amazonaws.comresearchgate.net The reaction typically requires prolonged heating under reflux to ensure completion. researchgate.net While pyridine is traditionally used as the base/catalyst, its use can be associated with low yields and difficulties in large-scale industrial applications. google.com
An improved and more efficient procedure involves substituting pyridine with 4-dimethylaminopyridine (B28879) (DMAP). google.com The use of DMAP as a catalyst has been shown to provide high yields of the desired 3-chlorothis compound. This modified process offers significant advantages for large-scale synthesis, as DMAP can be added as a solid along with the cinnamic acid, which simplifies the procedure compared to the slow addition of liquid pyridine. google.com
The following table summarizes typical reaction conditions:
| Precursor | Reagents | Catalyst | Solvent | Reaction Time | Product |
| Cinnamic acid | Thionyl chloride | Pyridine | Chlorobenzene | 48-72 hours | 3-chlorothis compound amazonaws.comresearchgate.net |
| Cinnamic acid | Thionyl chloride | 4-Dimethylaminopyridine (DMAP) | Not specified | Not specified | 3-chlorothis compound (high yield) google.com |
Reactivity of this compound in Acylation Reactions
This compound is a reactive acylating agent, a property derived from the functional characteristics of the acyl chloride group attached to the heterocyclic core.
General Principles of Acyl Chloride Reactivity
Acyl chlorides are among the most reactive derivatives of carboxylic acids. The high reactivity of the carbonyl carbon in this compound is due to the significant inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This creates a highly electrophilic carbon center that is susceptible to attack by a wide range of nucleophiles. Furthermore, the chloride ion is an excellent leaving group, which facilitates the substitution reaction once a nucleophile has attacked the carbonyl carbon. google.com
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and resulting in the formation of a new bond between the carbonyl carbon and the nucleophile.
This reactivity allows for the synthesis of a diverse array of derivatives. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding 3-chlorobenzo[b]thiophene-2-carbohydrazide. researchgate.net Similarly, reaction with an amino acid like glycine (B1666218) in a basic solution results in the formation of 2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acid. researchgate.net These reactions demonstrate the utility of the acyl chloride as a precursor for introducing the benzo[b]thiophene moiety into various molecular scaffolds.
Formation of Carboxamides and Related Amides
A particularly important application of this compound is in the synthesis of carboxamides. These reactions are typically achieved by treating the acyl chloride with a primary or secondary amine.
For example, N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides are prepared by reacting 3-chlorothis compound with various 2-amino-6-substituted benzothiazoles. amazonaws.com The reaction is generally carried out by refluxing the components in pyridine, which acts as both a solvent and an acid scavenger. amazonaws.com This pathway is also used to synthesize N-phenylbenzo[b]thiophene-2-carboxamide, a molecule noted for its ability to modulate protein aggregation. researchgate.net
The following table outlines examples of carboxamide formation:
| Nucleophile | Reagents/Conditions | Product |
| 2-amino-6-substituted benzothiazole | Pyridine, reflux 10-15 h | N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide amazonaws.com |
| Hydrazine hydrate | Benzene (B151609), reflux 4 h | 3-chlorobenzo[b]thiophene-2-carbohydrazide researchgate.net |
| Glycine | 10% Sodium hydroxide (B78521) solution | 2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acid researchgate.net |
Reaction with Amines and Substituted Anilines and 2.2.3.2. Synthesis of N-Heterocyclic Carboxamides
This compound is a reactive acylating agent that readily undergoes condensation reactions with primary and secondary amines, including substituted anilines and heterocyclic amines, to form the corresponding carboxamides. This reactivity is fundamental to the synthesis of various N-substituted benzo[b]thiophene-2-carboxamides.
A notable application of this reaction is the synthesis of N-heterocyclic carboxamides. For instance, the reaction of 3-chlorothis compound with 2-amino-6-substituted benzothiazoles in pyridine under reflux conditions for 10-15 hours yields a series of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides amazonaws.com. This method provides a direct route to bi-heterocyclic systems, combining the benzothiophene (B83047) and benzothiazole scaffolds amazonaws.com. The reaction mixture is typically cooled and poured into ice water to precipitate the solid product, which is then purified by recrystallization from ethanol amazonaws.com.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
|---|---|---|---|
| 3-Chlorothis compound | 2-Amino-6-substituted benzothiazole | Pyridine, Reflux (10-15 h) | N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Derivatization to Hydrazides and Related Nitrogen Heterocycles
The carbonyl chloride functional group serves as an excellent precursor for the synthesis of hydrazides, which are themselves valuable intermediates for constructing a variety of nitrogen-containing heterocycles.
The reaction of this compound with hydrazine hydrate is a standard and efficient method for the preparation of benzo[b]thiophene-2-carbohydrazide. Typically, the reaction is carried out by adding hydrazine hydrate dropwise to a solution of the carbonyl chloride in a suitable solvent, such as dry chloroform or benzene, followed by refluxing the mixture mdpi.comresearchgate.net. For example, refluxing 3-chlorothis compound with hydrazine hydrate in chloroform for one hour affords 3-chlorobenzo[b]thiophene-2-carboxylic acid hydrazide in good yield (73%) mdpi.com. This key intermediate is the starting point for numerous cyclocondensation reactions mdpi.comresearchgate.net.
Benzo[b]thiophene-2-carbohydrazide is a versatile precursor for the synthesis of five-membered aromatic heterocycles like triazoles, oxadiazoles, and pyrazoles through cyclocondensation reactions.
Oxadiazole Synthesis : 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from the carbohydrazide (B1668358) intermediate. One pathway involves treating the hydrazide with formic acid to produce an N-formyl derivative. Subsequent refluxing with a dehydrating agent like phosphorous pentoxide in xylene leads to cyclization, yielding the 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole researchgate.netnih.gov.
Triazole Synthesis : The synthesis of 1,2,4-triazole derivatives can be achieved through several routes. One common method involves reacting the carbohydrazide with an isothiocyanate, such as phenyl isothiocyanate, in the presence of a base like sodium hydroxide, which leads to the formation of 5-(3-chloro-1-benzothien-2-yl)-4-(phenyl)-4H-1,2,4-triazole-3-thiol researchgate.netnih.gov. An alternative route involves the formation of a thiosemicarbazide intermediate, which then undergoes base-catalyzed ring closure with NaOH to furnish the 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol mdpi.comresearchgate.net.
Pyrazole (B372694) Synthesis : Pyrazole derivatives can also be synthesized from the hydrazide. The general principle involves the condensation of the hydrazide with a 1,3-dicarbonyl compound or its equivalent. This reaction provides a pathway to pyrazole-substituted benzothiophenes, which are of interest for their potential biological activities openmedicinalchemistryjournal.com.
| Target Heterocycle | Key Reagents | General Product Structure |
|---|---|---|
| 1,3,4-Oxadiazole | 1. Formic Acid 2. P₂O₅, Xylene, Reflux | 2-(Benzo[b]thien-2-yl)-1,3,4-oxadiazole |
| 1,2,4-Triazole | Phenyl isothiocyanate, NaOH | 5-(Benzo[b]thien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
| 1,2,4-Triazole | 1. KSCN, HCl 2. NaOH, Reflux | 5-(Benzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol |
| Pyrazole | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | 1-(Benzo[b]thiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole |
Synthetic Routes to Oxygen-Containing Derivatives (e.g., Esters)
While the direct esterification of this compound with alcohols is a fundamental and viable method for producing esters, other advanced synthetic routes have been developed for this class of compounds. A notable method is the palladium-catalyzed oxidative heterocyclization–alkoxycarbonylation reaction. This approach allows for the synthesis of benzo[b]thiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes, carbon monoxide (CO), and an alcohol acs.orgacs.org. The reaction is effectively catalyzed by a simple PdI₂/KI system and uses oxygen from the air as the oxidant, affording the desired ester products in fair to high yields (57–83%) acs.orgacs.org. This carbonylative approach represents a powerful tool for constructing carbonylated heterocycles directly from acyclic precursors acs.org.
| Starting Material | Reagents & Catalysts | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-(Methylthio)phenylacetylenes | PdI₂, KI, CO, Air (O₂) | 80 °C, 24 h | Benzo[b]thiophene-3-carboxylic esters | 57-83% |
Role in Tandem and Cascade Reactions
This compound and its derivatives are valuable reactants in multi-step syntheses, and the reactivity of the acyl chloride group is suitable for initiating tandem or cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer an efficient pathway to complex molecular architectures from simple starting materials.
While direct tandem reactions initiated by this compound are not extensively documented, related structures demonstrate the potential of this functional group. For example, 2,2'-dithiodibenzoylchloride, a di-acyl chloride, engages in a novel reaction pathway with 1,3-diketones to create highly functionalized benzothiophenes through a sequence involving up to six tandem reactions in one step researchgate.net. This highlights the capacity of benzothiophene acyl chlorides to participate in complex transformations leading to spiroketal, lactone, and other functionalities researchgate.net. Furthermore, derivatives such as hydrazides, formed from the carbonyl chloride, act as key precursors in multi-step, one-pot syntheses that culminate in cyclocondensation, effectively forming part of a synthetic cascade to build complex heterocyclic systems researchgate.net. The development of cascade reactions involving benzothiophene scaffolds is an active area of research, aiming to construct polycyclic aromatic systems efficiently acs.org.
Advanced Synthetic Strategies for Benzo[b]thiophene Derivatives
The synthesis of the benzo[b]thiophene scaffold, the core of this compound, has been an area of intense research, leading to the development of sophisticated and efficient methodologies. These advanced strategies often employ transition metals, radical intermediates, or electrophilic pathways to construct the fused heterocyclic system with high degrees of control and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, copper, and iridium have been extensively utilized in the synthesis of benzo[b]thiophene derivatives through various coupling and cyclization strategies. kfupm.edu.sa
Palladium catalysis is preeminent in cross-coupling chemistry and C-H functionalization. In the context of benzo[b]thiophene synthesis, palladium-catalyzed direct C-H arylation offers a highly efficient route to functionalized derivatives. For instance, a novel oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed. nih.govnih.govacs.org This reaction proceeds via a C-H activation at the C2-position, followed by a Pd(II)-catalyzed arylation, demonstrating high selectivity and tolerance for a variety of functional groups. nih.govacs.org This method is particularly useful for constructing π-conjugated frameworks with potential applications in materials science. nih.govnih.gov
Another powerful palladium-catalyzed strategy is heterocyclodehydration. This approach has been successfully applied to the synthesis of (E)-2-(1-alkenyl)benzothiophenes from 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org The reaction, catalyzed by a PdI₂/KI system, proceeds through a heterocyclodehydration process to afford the target compounds in fair to good yields. acs.org Furthermore, palladium-catalyzed Sonogashira type cross-coupling reactions between 2-iodothiophenol and phenylacetylene provide a direct route to 2-substituted benzo[b]thiophenes. scispace.com The proposed mechanism involves an initial Sonogashira coupling followed by a palladium-coordinated cyclization. scispace.com
| Reaction Type | Catalyst System | Starting Materials | Product Type | Yield Range | Ref |
| C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | Benzo[b]thiophene 1,1-dioxide, Arylboronic acid | 2-Arylbenzo[b]thiophene 1,1-dioxide | 45-91% | nih.govacs.org |
| Heterocyclodehydration | PdI₂ / KI | 1-(2-Mercaptophenyl)-2-yn-1-ol | (E)-2-(1-Alkenyl)benzothiophene | 55-82% | acs.org |
| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂ / CuI | 2-Iodothiophenol, Terminal alkyne | 2-Substituted benzo[b]thiophene | up to 87% | scispace.com |
| Intramolecular Arylthiolation | Pd(OAc)₂ / Cu(OAc)₂ | α-Aryl-β-mercaptoacrylonitrile | 2,3-Disubstituted benzo[b]thiophene | High | nih.gov |
Copper catalysts offer a cost-effective and efficient alternative for constructing the benzo[b]thiophene ring system. An effective approach involves a copper-catalyzed one-pot synthesis utilizing thiocarboxylic acids as a sulfur source. acs.orgacs.org This method combines a sequential Ullmann-type C-S bond coupling with a Wittig condensation. acs.orgorganic-chemistry.org In a typical procedure, (2-iodobenzyl)triphenylphosphonium bromide reacts with a thiocarboxylic acid in the presence of a CuI catalyst and a 1,10-phenanthroline ligand to yield various benzo[b]thiophene derivatives. acs.org This strategy is notable for its good-to-excellent yields and its applicability to both aromatic and heteroaryl thiocarboxylic acids. acs.org
Another copper-catalyzed method involves the sulfuration of 3-(2-iodophenyl)-1-arylpropan-1-ones with potassium sulfide (K₂S) to produce 2-acylbenzo[b]thiophenes. researchgate.net Additionally, the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by CuI and TMEDA, provides an effective route to 2-substituted benzo[b]thiophenes. organic-chemistry.org
| Reaction Type | Catalyst System | Key Reagents | Product Type | Yield Range | Ref |
| C-S Coupling / Wittig Condensation | CuI / 1,10-phenanthroline | (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acid | 2-Substituted benzo[b]thiophene | Good to Excellent | acs.orgorganic-chemistry.org |
| Thiolation Annulation | CuI / TMEDA | 2-Bromo alkynylbenzene, Na₂S | 2-Substituted benzo[b]thiophene | Good | organic-chemistry.org |
| Sulfuration/Cyclization | Copper catalyst | 3-(2-Iodophenyl)-1-arylpropan-1-one, K₂S | 2-Acylbenzo[b]thiophene | Moderate to Good | researchgate.net |
Iridium catalysis has emerged as a valuable tool for green and efficient synthesis. An iridium-catalyzed hydrogen transfer reaction allows for the synthesis of substituted benzothiophenes from benzylic alcohols. organic-chemistry.orgorganic-chemistry.org This process utilizes an iridium catalyst, such as [IrCp*Cl₂]₂, in conjunction with a co-oxidant like p-benzoquinone. organic-chemistry.org The reaction proceeds via an efficient oxidation of the alcohol followed by cyclization, avoiding the need for heavy metal oxidants. organic-chemistry.org This method has been shown to be effective for producing various substituted benzothiophenes in moderate to high yields. organic-chemistry.org More recently, iridium complexes with chiral pyridyl phosphinite ligands have been used for the asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides, providing access to highly enantiomerically enriched sulfones. nih.gov
| Reaction Type | Catalyst | Co-oxidant/Reagent | Starting Material | Product Type | Yield Range | Ref |
| Hydrogen Transfer | [IrCp*Cl₂]₂ | p-Benzoquinone | Substituted benzylic alcohol | Substituted benzo[b]thiophene | 40-86% | organic-chemistry.orgorganic-chemistry.org |
| Asymmetric Hydrogenation | Iridium-pyridyl phosphinite complex | H₂ | Benzo[b]thiophene 1,1-dioxide | Chiral 2,3-dihydrobenzothiophene 1,1-dioxide | High enantiomeric excess | nih.gov |
Radical-Promoted Cyclization and Annulation Reactions
Radical chemistry provides unique pathways for the construction of complex molecules. Radical-promoted cyclization and annulation reactions have been successfully employed for the synthesis of benzo[b]thiophenes. One such method is a radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org This reaction is initiated by a radical initiator like AIBN in an alcoholic medium, leading to the formation of 2-alkoxymethylbenzothiophenes in fair to excellent yields. acs.org
Photocatalysis offers another mild way to generate radicals. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, using eosin Y as the photocatalyst under green light irradiation, regioselectively yields substituted benzothiophenes. organic-chemistry.org Furthermore, electrochemical methods have been developed to promote the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. rsc.org The reaction mechanism involves the formation of an alkenyl radical, and control experiments using radical scavengers like TEMPO confirmed the radical pathway. rsc.org
| Radical Generation Method | Key Reagents | Starting Materials | Product Type | Yield Range | Ref |
| Thermal Initiation | AIBN, Alcohol | 1-(2-Mercaptophenyl)-2-yn-1-ol | 2-Alkoxymethylbenzothiophene | 49-98% | acs.org |
| Photocatalysis | Eosin Y, Green light | o-Methylthio-arenediazonium salt, Alkyne | Substituted benzo[b]thiophene | Good | organic-chemistry.org |
| Electrochemistry | Undivided cell, Carbon electrodes | Sulfonhydrazide, Internal alkyne | Benzo[b]thiophene-1,1-dioxide | up to 94% | rsc.org |
Electrophilic and Acid-Catalyzed Cyclization Approaches
Electrophilic cyclization is a classical and powerful strategy for synthesizing heterocyclic compounds, including benzo[b]thiophenes. taylorfrancis.com A prominent example is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. nih.govnih.govorganic-chemistry.orgacs.org This reaction can be carried out using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophile source. nih.govnih.govorganic-chemistry.org The process works under moderate reaction conditions and tolerates a wide array of functional groups, providing 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. nih.govorganic-chemistry.org The mechanism involves the attack of the alkyne on the electrophilic sulfur, which initiates the cyclization. organic-chemistry.org Other electrophiles such as I₂, ICl, and Br₂ have also been employed as cyclizing agents for alkynyl thioanisoles. nih.gov
Acid-catalyzed cyclizations are also a viable route. For example, silica gel can promote a protonative intramolecular cyclization of ynamides that contain an o-(methylthio)aryl group to furnish functionalized 2-amidobenzo[b]thiophenes. organic-chemistry.org In general, the cyclization of 2-arylthio aldehydes, ketones, or acids via intramolecular electrophilic attack is one of the most common methods for creating the benzothiophene ring. taylorfrancis.com
| Reaction Type | Key Reagent/Catalyst | Starting Material | Product Type | Yield Range | Ref |
| Electrophilic Sulfur Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-Alkynyl thioanisole | 2,3-Disubstituted benzo[b]thiophene | Excellent | nih.govnih.govorganic-chemistry.org |
| Acid-Promoted Cyclization | Silica Gel | Ynamide with o-(methylthio)aryl group | 2-Amidobenzo[b]thiophene | Good | organic-chemistry.org |
| Halogen-Mediated Cyclization | I₂, ICl, Br₂ | o-Alkynyl thioanisole | 3-Halo-benzo[b]thiophene | Good | nih.gov |
Green Chemistry Approaches to Benzothiophene Synthesis
The development of environmentally benign synthetic methods for benzothiophenes is a significant area of research, driven by the need to reduce waste, avoid harsh reaction conditions, and eliminate the use of toxic reagents and metal catalysts. Green chemistry approaches focus on principles such as atom economy, use of renewable resources, and energy efficiency.
Several innovative and green methodologies for constructing the benzothiophene core have been reported. One prominent strategy involves visible-light photocatalysis, which offers a mild and efficient alternative to traditional metal-catalyzed methods. For instance, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes has been developed to produce substituted benzothiophenes regioselectively. acs.orgorganic-chemistry.org This method uses green light irradiation and a catalytic amount of an organic dye, such as Eosin Y, avoiding the need for transition metals and high temperatures. acs.org The reaction demonstrates a broad substrate scope, and the resulting benzothiophene products can be used for further synthetic transformations. acs.org
Another green approach involves iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions. organic-chemistry.org This method is highly efficient and economical, providing an attractive pathway to various benzothiophene derivatives. Additionally, electrochemical methods have emerged as a practical and green tool for synthesizing C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates, operating under oxidant- and catalyst-free conditions. organic-chemistry.org
The use of thiourea as a dihydrosulfide surrogate in domino reactions represents another sustainable method for creating benzothiophene scaffolds in high yields. organic-chemistry.org Furthermore, syntheses have been developed from readily available o-halovinylbenzenes and potassium sulfide that proceed without a transition-metal catalyst. organic-chemistry.org
| Green Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |
| Photocatalytic Radical Annulation | o-methylthio-arenediazonium salts and alkynes | Eosin Y, Green light irradiation | Metal-free, mild conditions, high regioselectivity | acs.orgorganic-chemistry.org |
| Iodine-Catalyzed Cascade Reaction | Substituted thiophenols and alkynes | Iodine, metal- and solvent-free | Efficient, economical, atom-economic | organic-chemistry.org |
| Electrochemical Synthesis | 2-alkynylthioanisoles and sodium sulfinates | Oxidant- and catalyst-free electrochemical conditions | Avoids chemical oxidants and catalysts | organic-chemistry.org |
| Domino Reaction | Various starting materials | Use of thiourea as a dihydrosulfide surrogate | High yield, atom economy | organic-chemistry.org |
| Transition-Metal-Free Cyclization | o-halovinylbenzenes and potassium sulfide | No catalyst required | Avoids transition metal contamination | organic-chemistry.org |
Functionalization at C2 and C3 Positions of the Benzothiophene Ring
The functionalization of the benzothiophene ring is crucial for the synthesis of complex molecules and for modulating their biological and material properties. The C2 and C3 positions of the benzothiophene nucleus are the most common sites for substitution, with their reactivity being a subject of extensive study. Generally, the C2 position is more acidic and thus easier to functionalize compared to the C3 position, which is more nucleophilic. hw.ac.ukresearchgate.net
C2-Functionalization: Direct C-H functionalization at the C2 position is a well-established strategy. For example, palladium-catalyzed direct C2-arylation of benzothiophenes with aryl bromides can be achieved with high efficiency using ligand-free Pd(OAc)₂. researchgate.net This reaction tolerates various substituents at the C3 position. researchgate.net Copper-catalyzed radical C2-alkylation using activated alkyl halides has also been reported as an effective method. hw.ac.uk
C3-Functionalization: Functionalization at the C3 position is often more challenging due to its lower reactivity compared to the C2 position. researchgate.net However, several methods have been developed to achieve selective C3 substitution. A novel method for the C3-chlorination of C2-substituted benzothiophenes utilizes sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. nih.gov This approach provides a useful pathway for introducing a halogen at the C3 position, which can then be used in further cross-coupling reactions, such as Suzuki-Miyaura coupling. nih.gov
Metal-free C3 C-H functionalization has been achieved using synthetically unexplored benzothiophene S-oxides. This umpolung strategy allows for the regioselective C3-arylation and C3-alkylation with phenols, allyl silanes, and propargyl silanes under mild conditions without the need for a directing group. researchgate.net While transition metal-catalyzed C3-alkylations are less common, some rhodium-catalyzed systems have shown good selectivity for the C3 position with specific substrates. hw.ac.uk
Dual C2 and C3-Functionalization: One-pot direct diarylation at both C2 and C3 positions has been explored using palladium catalysis. However, this often results in moderate yields for benzothiophene, as the C3-position shows poor reactivity. researchgate.net A more reliable method for accessing 2,3-diarylbenzothiophenes involves a sequential approach: C3-arylation followed by C2-arylation. researchgate.net
| Position | Reaction Type | Reagents/Catalyst | Key Features | Reference |
| C2 | Direct Arylation | Aryl bromides / Ligand-free Pd(OAc)₂ | High efficiency, tolerates C3 substituents | researchgate.net |
| C2 | Radical Alkylation | Activated alkyl halides / Copper(I) catalyst | Effective for introducing alkyl groups | hw.ac.uk |
| C3 | Chlorination | Sodium hypochlorite pentahydrate (NaOCl·5H₂O) | Provides C3-halogenated products for further coupling | nih.gov |
| C3 | Metal-Free Arylation/Alkylation | Benzothiophene S-oxides, phenols, allyl/propargyl silanes | Completely regioselective, mild conditions, no directing group required | researchgate.net |
| C3 | Directed Alkylation | Diazomalonate / Iridium catalyst | Requires a directing group at C2 | researchgate.net |
| C2 & C3 | Sequential Diarylation | Palladium catalysis | Reliable method for 2,3-diarylbenzothiophenes | researchgate.net |
Research Applications in Medicinal Chemistry and Drug Discovery
Exploration of Bioactive Benzo[b]thiophene Derivatives
The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in many biologically active compounds. nih.gov Its derivatives have demonstrated a broad spectrum of therapeutic potential, including applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govijpsjournal.com
Cholinesterase Inhibitory Activity (AChE and BChE)
Derivatives of benzo[b]thiophene have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. A study of benzo[b]thiophene-chalcone hybrids revealed that these compounds were effective inhibitors of both enzymes. Specifically, compound 5f was identified as the most potent AChE inhibitor with an IC50 value of 62.10 μM, while compound 5h was the best BChE inhibitor with an IC50 of 24.35 μM, a potency comparable to the standard drug galantamine (IC50 = 28.08 μM). The introduction of a substitution at the third position of the benzothiophene (B83047) ring was found to significantly enhance BChE inhibition.
Table 1: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 5f | 62.10 | - |
| 5h | - | 24.35 |
Data sourced from scientific studies on cholinesterase inhibitors.
Antitumor and Anticancer Properties
The benzo[b]thiophene framework is a key component in the development of new anticancer agents. ktu.edu Derivatives have shown significant cytotoxic activity against a range of human tumor cell lines. For instance, a series of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs demonstrated potent growth inhibition. Compound 5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] exhibited GI50 values between 10.0 nM and 90.9 nM in the majority of cancer cell lines tested. nih.gov
In another study, novel tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their anticancer activity. Compounds 1, 5, and 12 showed strong cytotoxicity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values ranging from 6-16 µM, without showing toxicity to normal fibroblast cells. eurekaselect.com Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as potential inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. tandfonline.comnih.gov Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. tandfonline.comnih.gov
Table 2: Cytotoxic Activity of Benzo[b]thiophene Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Activity (IC50/GI50) |
|---|---|---|
| Compound 5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] | Various | 10.0 - 90.9 nM (GI50) nih.gov |
| Tetrahydrobenzo[b]thiophene Derivative 14 | Breast (MCF-7) | 3.53 µM (IC50) researchgate.net |
| Tetrahydrobenzo[b]thiophene Derivative 14 | Liver (HepG2) | 7.79 µM (IC50) researchgate.net |
| Tetrahydrobenzo[b]thiophene Derivative 14 | Colon (HCT-116) | 8.10 µM (IC50) researchgate.net |
| Tetrahydrobenzo[b]thiophene Derivatives (1, 5, 12) | HepG2, MCF-7, HCT-116 | 6 - 16 µM (IC50) eurekaselect.com |
| Tetrahydrobenzo[b]thiophene Derivative 21-26 | Breast (MCF-7) | 0.01 - 0.08 µM (IC50) ekb.eg |
| Tetrahydrobenzo[b]thiophene Derivative 21-26 | CNS (SF-268) | 0.02 - 0.08 µM (IC50) ekb.eg |
| Tetrahydrobenzo[b]thiophene Derivative 21-26 | Lung (NCI-H460) | 0.02 - 0.08 µM (IC50) ekb.eg |
Antimicrobial Efficacy (Antibacterial, Antifungal)
Benzo[b]thiophene derivatives, synthesized from precursors like 3-chloro-1-benzo[b]thiophene-2-carbonyl chloride, have been extensively screened for their antimicrobial properties. nih.govwjbphs.comptfarm.pl Research has shown that these compounds possess significant antibacterial and antifungal activity. nih.gov
In one study, a series of benzo[b]thiophene acylhydrazones were synthesized and tested against Staphylococcus aureus, including multidrug-resistant strains. nih.gov The derivative (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) was particularly effective, showing a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinical isolates resistant to methicillin and daptomycin. nih.gov Another study on 3-halobenzo[b]thiophenes found that cyclohexanol-substituted 3-chloro and 3-bromo derivatives had a low MIC of 16 µg/mL against Gram-positive bacteria and yeast. nih.gov
The antifungal activity of di(hetero)arylamine derivatives of the benzo[b]thiophene system has been evaluated against clinically relevant Candida, Aspergillus, and dermatophyte species. nih.gov Some of these compounds demonstrated a broad spectrum of activity, proving effective even against fluconazole-resistant fungi, with particularly low MICs observed for dermatophytes. nih.gov
Table 3: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Compound Type | Target Microorganism | Activity (MIC) |
|---|---|---|
| Benzo[b]thiophene Acylhydrazone (II.b ) | Staphylococcus aureus (including MRSA) | 4 µg/mL nih.gov |
| 3-Halobenzo[b]thiophene | Gram-positive bacteria & Yeast | 16 µg/mL nih.gov |
| Benzo[b]thiophene-2-carbohydrazide derivative | Escherichia coli | 8–64 µg/mL (with PMB) uwf.edu |
This table presents a summary of the minimum inhibitory concentrations (MIC) found in studies on the antimicrobial properties of benzo[b]thiophene derivatives.
Anti-inflammatory Investigations
The anti-inflammatory potential of benzo[b]thiophene derivatives has been a subject of significant research. ktu.edu These compounds have been shown to target key mediators of the inflammatory response. Studies on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives identified them as selective COX-2 inhibitors, with IC50 values in the range of 0.31–1.40 µM. nih.gov These compounds also showed potent anti-inflammatory effects in carrageenan-induced paw edema assays, surpassing the activity of the standard drug celecoxib. nih.gov
Other research has demonstrated that certain thiophene (B33073) derivatives can negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8, and inhibit the activation of inflammatory pathways such as ERK, p38, and NF-ĸB. nih.gov For example, the novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was found to significantly reduce nitric oxide production in LPS-induced macrophage cells by downregulating proinflammatory genes like COX-2, iNOS, TNF-α, and IL-6.
Antidiabetic Potential
Benzo[b]thiophene derivatives have emerged as promising candidates for the development of new antidiabetic agents. researchgate.netijpsjournal.com Their mechanism of action often involves the inhibition of key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov Inhibiting these enzymes can help control postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. nih.gov
A study focused on benzo[b]thiophene-based small molecules as α-amylase inhibitors reported IC50 values ranging from 0.51 to 7.99 µM, which is comparable to or better than the standard drug acarbose (IC50 = 0.68 µM). dntb.gov.ua Another investigation into novel benzo[b]thiophene derivatives showed good α-amylase inhibitory potential with IC50 values as low as 0.032 µM and 0.035 µM for two of the tested compounds, significantly more potent than acarbose (IC50 = 0.09 µM). researchgate.net
Table 4: α-Amylase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound Series | α-Amylase Inhibition (IC50) | Reference Drug (Acarbose) IC50 |
|---|---|---|
| Hybrid indole–thiazolidinedione–triazoles | 0.51 - 7.99 µM dntb.gov.ua | 0.68 µM dntb.gov.ua |
This table compares the IC50 values of different series of benzo[b]thiophene derivatives against α-amylase.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of benzo[b]thiophene derivatives. researchgate.netijpsjournal.com These compounds can act as scavengers of free radicals, which are implicated in a variety of diseases caused by oxidative stress. The evaluation of newly synthesized tetrahydrobenzo[b]thiophene derivatives using the phosphomolybdenum method revealed that several compounds demonstrated significant antioxidant potency, comparable to the standard antioxidant ascorbic acid. nih.govnih.gov The antioxidant capabilities of these compounds suggest their potential as therapeutic agents for conditions related to oxidative damage. nih.govnih.gov
Antitubercular and Anthelmintic Activities
Derivatives of benzo[b]thiophene-2-carboxylic acid have been investigated for their efficacy against Mycobacterium tuberculosis. In one study, several series of these derivatives were evaluated, with compound 7b showing significant activity against multidrug-resistant strains of M. tuberculosis H37Ra (MDR-MTB), with Minimum Inhibitory Concentration (MIC) values ranging from 2.73 to 22.86 μg/mL. Furthermore, compounds 8c and 8g demonstrated potent activity against dormant M. bovis BCG, with MICs of 0.60 and 0.61 μg/mL, respectively nih.govnih.gov. These findings highlight the potential of the benzo[b]thiophene scaffold in developing new treatments for tuberculosis nih.govnih.gov.
In the realm of anthelmintic research, a series of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives were synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Among the synthesized compounds, molecule 3c exhibited the most potent anthelmintic activity against Pheretima posthuma and Perionyx excavates, with mean paralyzing times of 17.39 and 13.15 minutes, and mean death times of 20.14 and 16.17 minutes, respectively researchgate.net.
Table 1: Antitubercular and Anthelmintic Activity of Benzo[b]thiophene Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 7b | Mycobacterium tuberculosis H37Ra (MDR) | MIC: 2.73–22.86 μg/mL | nih.govnih.gov |
| 8c | Mycobacterium bovis BCG (dormant) | MIC: 0.61 μg/mL | nih.govnih.gov |
| 8g | Mycobacterium bovis BCG (dormant) | MIC: 0.60 μg/mL | nih.govnih.gov |
| 3c | Pheretima posthuma | Mean Death Time: 20.14 min | researchgate.net |
| 3c | Perionyx excavates | Mean Death Time: 16.17 min | researchgate.net |
Neuroprotective and Anticonvulsant Studies
The neuroprotective potential of benzo[b]thiophene derivatives has been explored, particularly in the context of Alzheimer's disease. A study on N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of amyloid-beta (Aβ42) aggregation revealed that compounds 5a and 5b offered significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity nih.govresearchgate.net. Interestingly, while some derivatives inhibited Aβ42 aggregation, others, such as 5d , accelerated it, suggesting that the substitution pattern on the phenyl ring is crucial for determining the modulatory effect nih.govresearchgate.net.
In the area of epilepsy research, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties. Compound 33 emerged as a promising candidate with effective doses (ED₅₀) of 27.4 mg/kg in the maximal electroshock (MES) seizure model and 30.8 mg/kg in the 6 Hz seizure model mdpi.com. This compound also showed a significant analgesic effect in a formalin test, indicating its potential for dual therapeutic application mdpi.com.
Table 2: Neuroprotective and Anticonvulsant Activity of Benzo[b]thiophene Derivatives
| Compound | Activity | Model | Key Findings | Reference |
|---|---|---|---|---|
| 5a | Neuroprotective | Aβ42-induced cytotoxicity in HT22 cells | Significant neuroprotection | nih.govresearchgate.net |
| 5b | Neuroprotective | Aβ42-induced cytotoxicity in HT22 cells | Significant neuroprotection | nih.govresearchgate.net |
| 33 | Anticonvulsant | Maximal Electroshock (MES) test | ED₅₀: 27.4 mg/kg | mdpi.com |
| 33 | Anticonvulsant | 6 Hz seizure test (32 mA) | ED₅₀: 30.8 mg/kg | mdpi.com |
Anti-Leishmanial and Antimalarial Applications
Derivatives of the related benzothiopyrane scaffold have been assessed for their activity against Leishmania (V) panamensis. A study of thirty-two synthesized compounds found that four exhibited high anti-leishmanial activity, with half-maximal effective concentration (EC₅₀) values below 10 µM mdpi.comnih.gov. These active compounds also demonstrated a good selectivity index, indicating a favorable profile for further development mdpi.comnih.gov.
In the fight against malaria, bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum asexual blood-stages. Specifically, the intravenous administration of 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6) was shown to increase the lifespan of P. berghei infected mice by two weeks compared to untreated animals nih.govresearchgate.net. Furthermore, aminoquinolines coupled to a benzothiophene ring have shown improved activities against chloroquine-susceptible strains of P. falciparum, with some compounds exhibiting IC₅₀ values as low as 6 nM nih.gov.
Table 3: Anti-Leishmanial and Antimalarial Activity of Benzo[b]thiophene Derivatives
| Compound/Derivative Class | Target Organism | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Benzothiopyrane Derivatives | Leishmania (V) panamensis | EC₅₀ < 10 µM | Four compounds showed high activity and good selectivity. | mdpi.comnih.gov |
| 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6) | Plasmodium berghei | In vivo efficacy | Enhanced longevity of infected mice by 2 weeks. | nih.govresearchgate.net |
| Aminoquinoline-benzothiophene hybrids | Plasmodium falciparum (CQS strain) | IC₅₀ = 6 nM | Improved activity against chloroquine-susceptible strains. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzo[b]thiophene derivatives, SAR studies have provided valuable insights. For instance, in the development of antagonists for the human neurokinin-2 (hNK₂) receptor, modifications to the 6-methylbenzo[b]thiophene-2-carboxylic acid scaffold were explored. These studies led to the identification of 6-methylbenzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide (10i), which displayed subnanomolar potency in in vitro tests and significant, long-lasting in vivo activity nih.gov. The SAR analysis indicated that specific substitutions on the benzothiophene ring are critical for receptor binding and metabolic stability.
In the context of anti-leishmanial benzothiopyrane derivatives, although a clear SAR was not established, it was noted that compounds with electrophilic alkenes, such as α,β-unsaturated carbonyls, tended to show higher activity but also increased cytotoxicity preprints.org.
Computational Approaches in Drug Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This approach has been instrumental in understanding the mechanism of action of benzo[b]thiophene derivatives. For example, in a study of novel 3-chlorothis compound derivatives as potential anti-breast cancer agents, molecular docking simulations were performed with the estrogen receptor alpha (ERα). The designed compounds (MFA1-8) exhibited higher PLP (Piecewise Linear Potential) fitness scores (ranging from 66.21 to 77.20) compared to the standard drug Tamoxifen (60.96) proquest.comrjptonline.org. The docking studies revealed that these derivatives formed hydrogen bonds and noncovalent hydrophobic interactions within the binding pocket, and they were better at preventing the repositioning of helix-12, a key conformational change for receptor activation proquest.com. Specifically, compounds MFA1 and MFA5 formed hydrogen bonds with THR347, while MFA2 and MFA3 interacted with MET343 proquest.com.
Similarly, docking studies of antitubercular benzo[b]thiophene-2-carboxylic acid derivatives showed a high binding affinity towards the active site of the DprE1 enzyme in Mycobacterium tuberculosis nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. A QSAR analysis was performed on a series of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors for their anticancer activity. The best QSAR model, developed using the Multiple Regression method, showed a high correlation coefficient (r² = 0.9412), indicating good predictive ability researchgate.net. The study revealed that steric and electrostatic interactions, as well as electro-topological parameters, were key determinants of the anticancer activity researchgate.net. Descriptors such as T_2_N_1, PolarSurfaceAreaIncluding P and S, and SaaCHE-Index were found to be significantly correlated with the biological activity, providing a roadmap for the design of more potent anticancer agents researchgate.net. Another QSAR study on heterocyclic amides and quinolones from the benzo[b]thiophene series identified molecular volume and the sum of hydrophobic surfaces as important properties for antitumor activity nih.gov.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development process. In silico, or computational, methods are frequently employed to predict these pharmacokinetic parameters for novel compounds, thereby identifying promising candidates and reducing the likelihood of late-stage clinical trial failures. For derivatives of this compound, several studies have utilized such predictive models to assess their drug-likeness and potential bioavailability.
Research into novel 3-chlorothis compound derivatives has indicated that these compounds could serve as promising lead compounds in medicinal chemistry. rjptonline.orgresearchgate.net An in-silico study of a series of these derivatives (designated MFA1-8) demonstrated favorable pharmacokinetic, drug-likeness, and toxicity profiles when compared to the established drug Tamoxifen. rjptonline.orgresearchgate.net These findings suggest that the benzo[b]thiophene scaffold is a viable backbone for the development of new therapeutic agents with potentially improved ADME characteristics. rjptonline.orgresearchgate.net
Similarly, a study on benzo[b]thiophene-chalcone hybrids, which are structurally related to this compound, investigated their ADME properties to predict oral bioavailability. nih.gov The majority of these compounds were found to adhere to Lipinski's rule of five, a widely used guideline to assess drug-likeness and the likelihood of oral absorption. nih.gov
The results from these computational analyses provide valuable insights into the potential pharmacokinetic behavior of compounds structurally related to this compound.
Pharmacokinetic Predictions for Benzo[b]thiophene Derivatives
The following table summarizes the predicted ADME properties for various derivatives of benzo[b]thiophene as reported in the literature. These predictions are based on computational models and are essential for guiding the early stages of drug development.
| Compound Series | Key Findings | Reference |
| 3-Chlorothis compound derivatives (MFA1-8) | Showed better pharmacokinetics, drug-likeness, and toxicity profiles than Tamoxifen. | rjptonline.orgresearchgate.net |
| Benzo[b]thiophene-chalcones (4a-i, 5a-i) | Eleven of the synthesized compounds followed Lipinski's rule of five. Most compounds also agreed with other drug-likeness models such as Ghose, Veber, and Egan. All investigated compounds presented a bioavailability score of 55%. | nih.gov |
It is important to note that these predictions are for derivatives and not for this compound itself. However, this information is valuable for understanding the general ADME profile of this class of compounds. The favorable predictions for these analogs suggest that the benzo[b]thiophene core structure is a promising scaffold for the design of new orally bioavailable drugs. Further experimental validation is necessary to confirm these in silico findings.
Applications in Materials Science and Organic Electronics
Development of Organic Semiconductors
While direct applications of Benzo[b]thiophene-2-carbonyl chloride in final semiconductor devices are not extensively documented, its derivatives are instrumental in the synthesis of advanced organic semiconductors. A notable example is the use of a closely related compound, 3-chlorothis compound, in the synthesis of benzo[b]thieno[2,3-d]thiophene derivatives. These resulting compounds are of significant interest for their potential as organic semiconductor materials.
The synthetic strategy often involves a Friedel-Crafts acylation reaction, where the carbonyl chloride group of the benzothiophene (B83047) derivative reacts with another aromatic compound in the presence of a Lewis acid catalyst. This initial step is crucial for building the core structure of more complex fused-ring systems that exhibit desirable semiconductor properties. The resulting benzo[b]thieno[2,3-d]thiophene derivatives possess extended π-conjugation, which is essential for efficient charge transport in electronic devices.
| Precursor Compound | Synthetic Method | Resulting Semiconductor Class | Potential Application |
| 3-Chlorothis compound | Friedel-Crafts Acylation | Benzo[b]thieno[2,3-d]thiophenes | Organic Field-Effect Transistors (OFETs) |
Fabrication of Flexible Electronic Devices
The development of flexible electronics relies on the synthesis of organic materials that are not only electronically active but also mechanically robust. Conductive polymers derived from benzothiophene are promising candidates for such applications. These polymers can be designed to have tunable electronic properties and good processability, allowing them to be incorporated into flexible substrates.
The synthesis of such polymers can potentially start from monomers derived from this compound. By converting the carbonyl chloride to other functional groups, it is possible to create monomers suitable for polymerization. The resulting poly(benzo[b]thiophene) derivatives can exhibit the necessary combination of conductivity and flexibility for use in devices like flexible displays, wearable sensors, and printable electronic circuits. Research in this area is focused on tailoring the polymer backbone and side chains to optimize both electronic performance and mechanical properties.
Photovoltaic Applications (e.g., Solar Cells)
In the field of photovoltaics, particularly organic solar cells (OSCs), materials capable of efficient light absorption and charge separation are paramount. Benzo[b]thiophene-containing polymers have been investigated as donor materials in the active layer of OSCs. These polymers can be synthesized to have a low bandgap, allowing for the absorption of a broad range of the solar spectrum.
While direct polymerization of this compound is not a common route, it can be used to synthesize key building blocks for these polymers. For instance, the benzothiophene unit can be incorporated into a polymer backbone alongside an electron-accepting unit to create a donor-acceptor copolymer. This molecular design strategy is effective in tuning the electronic energy levels of the polymer to facilitate efficient charge transfer to an acceptor material, a critical step in the photovoltaic process. The performance of solar cells based on benzodithiophene–isoindigo polymers has been investigated, demonstrating the potential of this class of materials.
| Polymer Class | Key Monomer Unit | Device Application | Reported Performance Metric |
| Benzodithiophene–isoindigo polymers | Benzodithiophene | Polymer Solar Cells (PSCs) | Power Conversion Efficiency of 4.22% acs.org |
Synthesis of Advanced Polymers and Coatings with Specific Chemical Properties
The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of polymers and functional coatings. The carbonyl chloride group can readily undergo reactions such as esterification and amidation to attach different functional groups to the benzothiophene core. This allows for the creation of polymers with specific chemical properties, such as enhanced solubility, thermal stability, or specific optical and electronic characteristics.
For example, by reacting this compound with diols or diamines, polyesters and polyamides containing the benzothiophene unit in their backbone can be synthesized. These polymers may find applications as high-performance plastics or as functional coatings with unique refractive indices or conductive properties. The ability to precisely control the chemical structure through reactions of the carbonyl chloride group opens up a wide range of possibilities for designing materials with tailored functionalities for advanced applications.
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of Benzo[b]thiophene-2-carbonyl chloride. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide information about its chemical bonds, functional groups, and the arrangement of atoms.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. The most prominent peak would be the carbonyl (C=O) stretching vibration of the acid chloride group, which typically appears in the range of 1750-1800 cm⁻¹. The exact position of this band can be influenced by conjugation with the benzothiophene (B83047) ring system.
Other significant absorptions would include those for the aromatic C-H stretching vibrations, generally observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings, which appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene (B33073) ring is expected to show a weaker absorption in the fingerprint region. The C-Cl stretching vibration of the carbonyl chloride group would also be present, typically in the 800-600 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1750 - 1800 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, the protons on the benzo[b]thiophene ring system would give rise to a series of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of these protons would depend on their specific positions on the ring and the electronic effect of the carbonyl chloride group. The proton at the 3-position of the thiophene ring is expected to appear as a distinct singlet or a doublet with a small coupling constant.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acid chloride is expected to have a chemical shift in the downfield region, typically between δ 160 and 170 ppm. The carbon atoms of the benzo[b]thiophene ring would resonate in the aromatic region (δ 120-145 ppm). The chemical shifts of these carbons are influenced by their position relative to the sulfur atom and the carbonyl chloride substituent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (¹H) | 7.0 - 8.5 |
| Carbonyl Carbon (¹³C) | 160 - 170 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₉H₅ClOS, the molecular ion peak ([M]⁺) in the mass spectrum would appear at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotope peak ([M+2]⁺) with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.
The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form an acylium ion. In the case of this compound, this would result in a significant peak corresponding to the benzo[b]thien-2-oyl cation. Further fragmentation of the benzo[b]thiophene ring system can also be observed. A study on the mass spectral fragmentation of related benzo[b]thiophene-dicarbonyldichlorides showed that a characteristic fragmentation arises from the cleavage of the C-Cl bond nih.gov.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure |
|---|---|
| [C₉H₅ClOS]⁺ | Molecular Ion |
| [C₉H₅OS]⁺ | Loss of Cl |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the conjugated benzo[b]thiophene system. The carbonyl group may also contribute to the absorption spectrum. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent used for the analysis.
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Column Chromatography: Silica gel column chromatography is a common method for the purification of benzo[b]thiophene derivatives rsc.orgnih.govnih.gov. A suitable solvent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compound from the silica gel column. The polarity of the solvent system is optimized to achieve good separation from impurities.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The compound is spotted on a silica gel plate and developed in a suitable solvent system. The position of the spot, represented by its retention factor (Rf) value, is indicative of its polarity.
Gas Chromatography (GC): GC can be used to assess the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The compound is vaporized and passed through a column, and its retention time is a characteristic property that can be used for identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is used for elution. The retention time of the compound is recorded, and the area of the peak is proportional to its concentration.
Flash Column Chromatography
Flash column chromatography is a crucial purification technique in the synthesis of benzo[b]thiophene derivatives, valued for its efficiency in separating target compounds from reaction byproducts and unreacted starting materials. While specific research detailing the flash column chromatography of this compound is not extensively documented in publicly available literature, the purification protocols for structurally similar benzo[b]thiophene compounds provide a clear and established methodology.
In research settings, silica gel is overwhelmingly the stationary phase of choice for the purification of the benzo[b]thiophene scaffold. The separation is typically achieved using a mobile phase consisting of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, commonly ethyl acetate. The polarity of the eluent is carefully optimized to ensure adequate separation of the desired product from impurities.
Detailed findings from studies on related compounds demonstrate the practical application of this technique. For instance, in the purification of various C2-substituted and C3-chlorinated benzo[b]thiophene derivatives, researchers have successfully employed flash column chromatography with silica gel. The specific eluent systems are tailored to the polarity of the individual compound. For non-polar derivatives, hexanes alone may be sufficient, while for more polar analogues, a gradient of ethyl acetate in hexanes is often used to achieve effective separation.
The following table summarizes the conditions reported in the literature for the purification of several benzo[b]thiophene derivatives, which can serve as a guide for the purification of this compound.
| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Citation |
|---|---|---|---|
| Benzothiophene-2-methanol derivative | Silica Gel | Gradient from hexanes to 2% ethyl acetate in hexanes | nih.gov |
| 3-Chlorobenzo[b]thiophen-2-ylmethoxy(tert-butyl)dimethylsilane | Silica Gel | 2–4% trimethylamine solution in hexanes | nih.gov |
| 2-Allylbenzo[b]thiophene derivative | Silica Gel | Hexanes | nih.gov |
| Methyl (4-tolyl)ethynyl sulfide | Silica Gel | n-hexane | rsc.org |
| Tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | Not Specified | Pentane/Et2O (1:1) | nih.gov |
| Various 2-phenylbenzothiophenes and 3-benzoyl-2-phenylbenzothiophenes | Silica Gel | Petroleum ether/ethyl acetate | nih.gov |
| Diethyl benzo[b]thiophene-2,3-dicarboxylate | Silica Gel | Petroleum ether/ethyl acetate (25:1) | rsc.org |
Q & A
Q. What are the most reliable synthetic routes for preparing Benzo[b]thiophene-2-carbonyl chloride, and how can purity be optimized?
Answer: The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), analogous to benzoyl chloride synthesis . For example, reacting benzo[b]thiophene-2-carboxylic acid with SOCl₂ under reflux in anhydrous conditions yields the acyl chloride. Purification involves recrystallization (e.g., from dichloromethane/hexane) to achieve high purity (>97%), as indicated by melting point consistency (75–76°C) . Monitoring reaction progress via TLC and confirming the absence of residual acid (using IR spectroscopy for –OH absorption) ensures optimal purity.
Q. How should researchers characterize this compound, and what spectral data are critical?
Answer: Key characterization methods include:
- ¹H/¹³C NMR : Aromatic protons in benzo[b]thiophene appear as multiplets (δ 7.46–8.25 ppm), while the carbonyl carbon resonates near δ 165–170 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1640–1655 cm⁻¹ and C–Cl stretch at ~750–850 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at 340 m/z in ESI-MS) confirm molecular weight .
Consistency with literature data (e.g., mp 75–76°C ) and elemental analysis further validate purity.
Q. What precautions are necessary for handling and storing this compound?
Answer: As a moisture-sensitive acyl chloride, it must be stored under inert gas (argon/nitrogen) in airtight containers at 2–8°C. Use anhydrous solvents (e.g., dry THF or DCM) during reactions. Work in a fume hood to avoid inhalation of HCl gas released during hydrolysis. Safety data sheets (SDS) recommend PPE (gloves, goggles) due to its corrosive nature .
Advanced Research Questions
Q. How can this compound be utilized in Friedel-Crafts acylations to synthesize heterocyclic systems?
Answer: The compound acts as an electrophilic agent in Friedel-Crafts reactions. For example, reacting with electron-rich arenes (e.g., substituted thiophenes) in the presence of Lewis acids (AlCl₃) yields 2-aroylbenzo[b]thiophenes. A study demonstrated its use to synthesize benzo[b]thieno[2,3-d]thiophenes via subsequent cyclization with methyl thioglycolate and DBU, forming fused heterocycles . Optimizing stoichiometry (1:1.2 acyl chloride:arene) and reaction time (6–12 hrs) minimizes side products like diacylated derivatives.
Q. What strategies mitigate competing side reactions when using this reagent in amide couplings?
Answer: To avoid hydrolysis or over-reaction:
- Use Schlenk techniques to exclude moisture.
- Add the acyl chloride dropwise to a cooled (0–5°C) amine solution in the presence of a base (e.g., Et₃N) to neutralize HCl .
- Monitor coupling efficiency via LC-MS; incomplete reactions may require activating agents (e.g., HOBt/DCC). In antihistaminic agent synthesis, this approach achieved >90% yield of N-(6-acetyl-1,3-benzodioxol-5-yl)-1-benzothiophene-2-carboxamide .
Q. How does steric and electronic modulation of the benzo[b]thiophene ring affect reactivity in nucleophilic substitutions?
Answer: Electron-withdrawing groups (e.g., –Cl at the 3-position) enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Steric hindrance from substituents on the thiophene ring can reduce reactivity. For instance, 3-chlorothis compound showed higher reactivity in Friedel-Crafts acylations compared to unsubstituted analogs, attributed to increased electrophilicity . Computational studies (DFT calculations) can predict activation barriers for tailored substrate design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
